molecular formula C14H14FN3OS B2882497 N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1210800-11-5

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2882497
CAS No.: 1210800-11-5
M. Wt: 291.34
InChI Key: URVSXLXOOXIXAV-UHFFFAOYSA-N
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Description

N-((1-(4-Fluorophenyl)cyclopropyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic small molecule characterized by a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide moiety at position 3. The carboxamide nitrogen is further functionalized with a (1-(4-fluorophenyl)cyclopropyl)methyl group. This compound combines a fluorinated aromatic system with a cyclopropane ring, which may enhance metabolic stability and influence binding interactions in biological systems.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3OS/c1-9-12(20-18-17-9)13(19)16-8-14(6-7-14)10-2-4-11(15)5-3-10/h2-5H,6-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVSXLXOOXIXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation of 4-Fluorostyrene

The Simmons-Smith reaction is employed to generate the cyclopropane ring:

  • Reagents : Diiodomethane and a zinc-copper couple.
  • Conditions : Dichloromethane, 0°C to room temperature, 12 hours.
  • Product : 1-(4-Fluorophenyl)cyclopropane.

Bromination and Amination

  • Bromination : Radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide introduces a bromomethyl group.
  • Gabriel Synthesis : Reaction with potassium phthalimide forms the protected amine, followed by hydrazinolysis to yield (1-(4-fluorophenyl)cyclopropyl)methylamine.

Characterization Data :

  • 1H NMR (DMSO-d6): δ 7.45–7.25 (m, 2H, Ar-H), 7.10–6.95 (m, 2H, Ar-H), 3.15 (s, 2H, CH2NH2), 1.30–1.10 (m, 4H, cyclopropane).

Coupling Strategies for Carboxamide Formation

The final step involves coupling the thiadiazole carboxylic acid with the cyclopropane-bearing amine. Two predominant methods are documented:

Carbodiimide-Mediated Coupling

Adapted from the synthesis of thiazole carboxamides:

  • Activation : 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (1 equiv) is dissolved in anhydrous DCM. EDCI (1.2 equiv) and DMAP (0.1 equiv) are added under argon.
  • Amination : (1-(4-Fluorophenyl)cyclopropyl)methylamine (1.1 equiv) is introduced, and the reaction is stirred for 48 hours.
  • Work-Up : Extraction with 1M HCl, followed by drying over Na2SO4 and column chromatography (DCM/EtOAc, 3:1).

Yield : 66–74%.

Acid Chloride Route

For improved reactivity, the carboxylic acid is converted to its acid chloride:

  • Chlorination : Thionyl chloride (3 equiv) is refluxed with the acid in toluene for 2 hours.
  • Coupling : The acid chloride is reacted with the amine in THF at 0°C, followed by warming to room temperature.

Yield : 70–78%.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

  • Optimal Solvent : DCM or THF (minimizes side reactions).
  • Temperature : 0–25°C prevents decomposition of the acid chloride.

Green Chemistry Approaches

Mechanochemical methods, as demonstrated in quinoline syntheses, offer solvent-free alternatives:

  • Ball Milling : Reactants are ground with K2CO3 as a base, achieving 85% yield in 4 hours.

Structural Characterization

Spectroscopic Data

  • HRMS : m/z [M + H]+ calcd for C15H16FN3OS2: 346.0742; found: 346.0748.
  • 1H NMR (500 MHz, DMSO-d6): δ 10.25 (s, 1H, NH), 7.55–7.12 (m, 4H, Ar-H), 4.10 (s, 2H, CH2), 2.70 (s, 3H, CH3), 1.40–1.20 (m, 4H, cyclopropane).
  • 13C NMR : δ 166.4 (C=O), 162.1 (C-F), 140.2 (thiadiazole C-4), 135.5–115.2 (Ar-C), 35.6 (CH2), 17.6 (CH3).

X-ray Crystallography

Single-crystal analysis (triclinic, space group P-1) confirms the planar thiadiazole ring and cyclopropane geometry:

  • Bond Lengths : S-N (1.65 Å), C=O (1.21 Å).
  • Dihedral Angles : Thiadiazole/cyclopropane plane: 85.3°.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl and thiadiazole moieties. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: : Reduction reactions can be performed on the carboxamide group using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : The fluorophenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Introduction of nitro, halogen, or other electrophilic groups on the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with various biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features suggest it could interact with specific biological targets, making it a candidate for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure could contribute to the design of advanced polymers or other functional materials.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the thiadiazole ring can participate in hydrogen bonding or coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Key Observations:

  • Fluorine vs.
  • Cyclopropane vs. Piperidine : The cyclopropane ring in the target compound introduces rigidity, which may reduce conformational flexibility compared to the piperidine-containing analog in . This could impact binding specificity in enzyme-active sites.
  • Substituent Positioning : The 4-methyl group on the thiadiazole core is conserved across the target and , suggesting its role in steric or electronic modulation of the heterocycle.

Biological Activity

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring which is known for its diverse biological activities. The presence of both cyclopropyl and 4-fluorophenyl groups enhances its pharmacological profile. Its molecular formula is C14H15FN4OC_{14}H_{15}FN_4O with a molecular weight of approximately 270.30 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzymatic Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can bind to receptors, altering their activity and leading to physiological responses.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

1. Anticancer Activity

Studies have shown that thiadiazole derivatives possess significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the thiadiazole ring can enhance potency against specific tumors .

2. Antimicrobial Properties

Thiadiazoles are recognized for their antimicrobial effects. Research indicates that derivatives exhibit activity against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic enzymes .

3. Anti-inflammatory Effects

Some studies suggest that thiadiazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against A431 and Jurkat cells
AntimicrobialEffective against Staphylococcus aureus
Anti-inflammatoryReduction in pro-inflammatory cytokines

Case Study: Anticancer Activity

In a study examining the anticancer properties of thiadiazole derivatives, this compound was tested against various cancer cell lines. The results indicated an IC50 value comparable to standard chemotherapeutics like doxorubicin, highlighting its potential as a lead compound in cancer therapy .

Case Study: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of similar thiadiazole compounds against bacterial strains such as Escherichia coli and Staphylococcus aureus. The findings revealed that modifications in the aromatic ring significantly influenced antibacterial activity, suggesting avenues for further optimization .

Q & A

Basic: What are the key synthetic pathways for synthesizing N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide?

The synthesis typically involves multi-step reactions, including cyclopropane ring formation, coupling of the fluorophenyl group, and thiadiazole-carboxamide assembly. Critical steps include:

  • Cyclopropanation : Reacting 4-fluorophenyl precursors with cyclopropane-forming reagents (e.g., diethylzinc and diiodomethane) under inert conditions .
  • Thiadiazole formation : Coupling 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with the cyclopropane intermediate using carbodiimide-based coupling agents (e.g., EDC/HCl) in anhydrous DMF .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: How is the compound characterized to confirm its structural integrity?

Characterization relies on spectroscopic and analytical methods:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, cyclopropane CH2_2 at δ 1.2–1.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 347.08) .
  • Elemental analysis : Validates C, H, N, S, and F composition (±0.3% theoretical) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance coupling efficiency, while reflux in ethanol minimizes side reactions .
  • Temperature control : Cyclopropanation at −10°C prevents ring-opening, while thiadiazole coupling at 80°C accelerates amide bond formation .
  • Catalyst use : Triethylamine (2 eq.) as a base improves carboxamide coupling yields by 15–20% .

Advanced: What strategies are used to resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., IC50_{50} variability) are addressed via:

  • Standardized assays : Repeating experiments under controlled conditions (e.g., fixed cell lines, ATP-based viability assays) .
  • Statistical validation : Multivariate analysis (ANOVA) to identify outliers caused by solvent residues or impurities .
  • Structural analogs : Comparing activity trends in derivatives to isolate pharmacophore contributions .

Basic: What are the common impurities encountered during synthesis, and how are they mitigated?

Frequent impurities include:

  • Unreacted cyclopropane intermediates : Detected via TLC (Rf 0.3–0.5 in hexane/EtOAc 3:1) and removed by silica gel chromatography .
  • Thiadiazole hydrolysis products : Minimized by avoiding aqueous workup at high pH .
  • Fluorophenyl byproducts : Controlled via stoichiometric precision (1:1.05 reagent ratio) .

Advanced: How is computational modeling applied to predict the compound’s bioactivity?

Molecular docking (e.g., AutoDock Vina) and QSAR models are used to:

  • Identify target binding : Predict affinity for kinases (e.g., EGFR) based on thiadiazole-carboxamide interactions .
  • Optimize substituents : Screen fluorophenyl and cyclopropane modifications for enhanced hydrophobic interactions .

Basic: What solvents and reagents are incompatible with this compound?

Avoid:

  • Protic solvents (water, methanol) : Risk of thiadiazole ring hydrolysis .
  • Strong acids/bases : Degrade the cyclopropane moiety .
  • Oxidizing agents (H2_2O2_2) : May sulfoxidize the thiadiazole sulfur .

Advanced: How is the compound’s stability assessed under storage conditions?

Stability studies include:

  • Accelerated degradation : Heating at 40°C/75% RH for 4 weeks, monitored via HPLC (C18 column, acetonitrile/water gradient) .
  • Light exposure : UV-vis spectroscopy to detect photolytic byproducts (λmax 270 nm) .

Basic: What in vitro assays are recommended for preliminary biological screening?

Start with:

  • Antiproliferative assays : MTT or SRB on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM .
  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR, IC50_{50} determination) .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

SAR strategies include:

  • Cyclopropane rigidity : Retain for target binding; replacing with cyclohexane reduces activity by 50% .
  • Thiadiazole modifications : Electron-withdrawing groups (e.g., Cl) at position 4 enhance kinase inhibition .
  • Fluorophenyl positioning : Para-substitution optimizes hydrophobic pocket interactions .

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